N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-{(2,3-dichlorophenyl)methylamino}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocycloheptyl group and a dichlorophenylmethyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-{(2,3-dichlorophenyl)methylamino}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocycloheptyl intermediate: This step involves the reaction of cycloheptanone with cyanide ion under basic conditions to form the cyanocycloheptyl intermediate.
Introduction of the dichlorophenylmethyl group: The intermediate is then reacted with 2,3-dichlorobenzyl chloride in the presence of a base to introduce the dichlorophenylmethyl group.
Formation of the final compound: The final step involves the reaction of the intermediate with methylamine and acetic anhydride to form N-(1-cyanocycloheptyl)-2-{(2,3-dichlorophenyl)methylamino}acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-{(2,3-dichlorophenyl)methylamino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-{(2,3-dichlorophenyl)methylamino}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-{(2,3-dichlorophenyl)methylamino}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)methyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O/c1-23(11-14-7-6-8-15(19)17(14)20)12-16(24)22-18(13-21)9-4-2-3-5-10-18/h6-8H,2-5,9-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMISZQCHYFTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)NC2(CCCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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